molecular formula C8H16O2 B3051860 5-Hydroxy-2,5-dimethyl-3-hexanone CAS No. 36587-79-8

5-Hydroxy-2,5-dimethyl-3-hexanone

Cat. No.: B3051860
CAS No.: 36587-79-8
M. Wt: 144.21 g/mol
InChI Key: BZTRLOJUDTVVMK-UHFFFAOYSA-N
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Description

5-Hydroxy-2,5-dimethyl-3-hexanone: is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group and two methyl groups attached to the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,5-dimethyl-3-hexanone can be achieved through several methods. One common approach involves the aldol condensation of 2,5-dimethyl-3-hexanone with formaldehyde, followed by reduction of the resulting aldol product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,5-dimethyl-3-hexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 2,5-dimethyl-3-hexanone or 2,5-dimethylhexanoic acid.

    Reduction: Formation of 5-hydroxy-2,5-dimethylhexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Hydroxy-2,5-dimethyl-3-hexanone is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving ketones and alcohols. It is also used in the development of new biochemical assays and analytical techniques.

Medicine: Although not widely used in medicine, this compound has potential applications in drug discovery and development. It can be used as a starting material for the synthesis of bioactive molecules with therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable for various applications in the chemical manufacturing industry.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,5-dimethyl-3-hexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbonyl group in the molecule can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

    2,5-Dimethyl-3-hexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Hydroxy-2-methyl-3-hexanone: Has a similar structure but with only one methyl group, leading to different chemical and physical properties.

    3-Hydroxy-2,5-dimethylhexane: A related compound with a different functional group arrangement.

Uniqueness: 5-Hydroxy-2,5-dimethyl-3-hexanone is unique due to the presence of both a hydroxyl group and a carbonyl group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-hydroxy-2,5-dimethylhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)7(9)5-8(3,4)10/h6,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTRLOJUDTVVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609035
Record name 5-Hydroxy-2,5-dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36587-79-8
Record name 5-Hydroxy-2,5-dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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